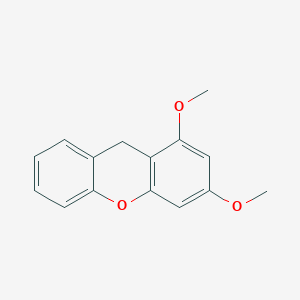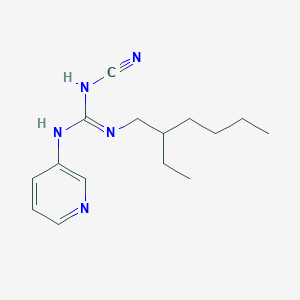
2-(Dimethylamino)ethene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethene-1-sulfonyl fluoride is a chemical compound with significant applications in various fields of science and industry. It is known for its reactivity and stability, making it a valuable reagent in organic synthesis and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethene-1-sulfonyl fluoride typically involves the reaction of dimethylamine with ethenesulfonyl fluoride under controlled conditions. This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride byproduct. The reaction is usually performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions often involve halogens or hydrogen halides.
Oxidizing Agents: Oxidation reactions may use agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can involve reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while addition of a halogen can result in a dihalogenated product.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, including dyes, lubricants, and photoresist materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in chemical biology to modify proteins and study their functions. The compound can target active site residues in enzymes, leading to inhibition or modification of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethenesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound, but with different reactivity due to the absence of the ethene moiety.
Benzenesulfonyl Fluoride: Contains an aromatic ring, leading to different chemical properties and applications.
Uniqueness
2-(Dimethylamino)ethene-1-sulfonyl fluoride is unique due to the presence of both the dimethylamino and sulfonyl fluoride groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research. Its ability to participate in diverse chemical reactions and its utility in modifying biological molecules set it apart from other similar compounds.
Propiedades
Número CAS |
60538-07-0 |
|---|---|
Fórmula molecular |
C4H8FNO2S |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethenesulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H,1-2H3 |
Clave InChI |
FZLCHGBQIHLEBY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


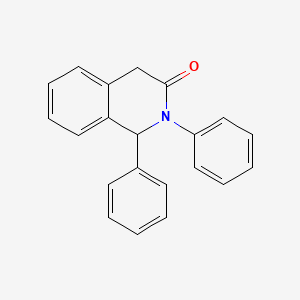
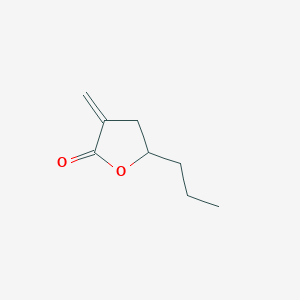
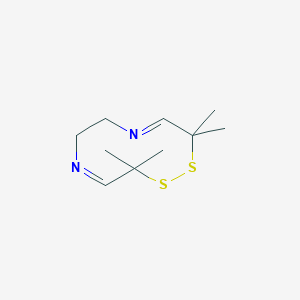


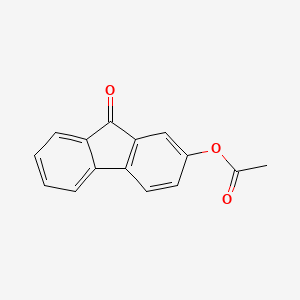

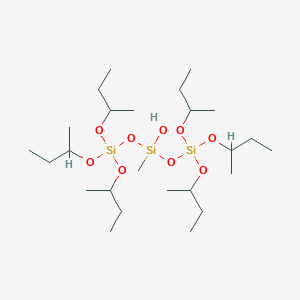
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

